4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide is a synthetic compound developed for research purposes. [ [] ] It belongs to the class of pyridazinecarboxamides and has been investigated for its potential therapeutic properties, particularly in the context of neurological disorders.
Applications
Modulation of mGluR4 activity: This compound has been studied for its effects on mGluR4 receptors, which are implicated in the pathophysiology of Parkinson's disease. [ [] ] Studies using HEK293T cell cultures expressing human mGluR4 receptors suggest that Rapitalam can influence intracellular calcium levels, a key signaling pathway downstream of mGluR4 activation. [ [] ]
Investigating Parkinsonian Syndrome Models: Rapitalam has been tested in various animal models of Parkinsonian syndrome. [ [] ] These models include MPTP-induced Parkinsonism, haloperidol-induced catalepsy, apomorphine-induced stereotypy, and oxotremorine-induced tremor.
Exploring potential cholinergic effects: Studies in animal models suggest that Rapitalam may exhibit a pronounced cholinoblocking effect, particularly at higher doses. [ [] ] This observation opens possibilities for further research into its potential role in modulating cholinergic pathways.
Future Directions
Exploration of its therapeutic potential in Parkinson's disease: Despite its limited effect on motor impairment in the MPTP model, [ [] ] further investigation into its potential role in managing other symptoms or disease progression in Parkinson's disease may be warranted.
Compound Description: This compound, also known as SR144528, is a highly potent and selective cannabinoid CB2 receptor antagonist. It exhibits subnanomolar affinity for the CB2 receptor and has been widely studied for its potential therapeutic applications in various conditions, including inflammation and pain.
Relevance: 5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-fenchyl-1H-pyrazole-3-carboxamide served as a lead compound in the development of new CB2 ligands, specifically the 1,4-dihydroindeno[1,2-c]pyrazole derivatives. These derivatives, like the target compound 4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide, share a carboxamide functional group and an aromatic ring system with the lead compound, suggesting that these structural features are important for CB2 receptor binding.
Compound Description: This compound is another potent and selective CB2 ligand that belongs to the 1,4-dihydroindeno[1,2-c]pyrazole class. It displays high affinity for the CB2 receptor and has been investigated for its therapeutic potential.
Relevance: 1-(2,4-Dichlorophenyl)-6-methyl-N-(piperidin-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide was used as a template for the design of novel hybrid compounds by incorporating pharmacophoric elements from 5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-fenchyl-1H-pyrazole-3-carboxamide. The target compound, 4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide, shares the carboxamide functionality and aromatic system present in this template compound, emphasizing their significance in CB2 receptor binding.
Compound Description: This compound is a novel 1,4-dihydroindeno[1,2-c]pyrazole hybrid that was designed by incorporating structural elements from both 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-fenchyl-1H-pyrazole-3-carboxamide and 1-(2,4-dichlorophenyl)-6-methyl-N-(piperidin-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide. It exhibits low two-digit nanomolar affinity for the CB2 receptor and high selectivity over the CB1 receptor.
Compound Description: This compound, referred to as "Rapitalam" or ZC64-0001, is a new compound under investigation for the treatment of Parkinson's disease. It is believed to act on metabotropic glutamate receptors of group III (mGluR4), which are considered promising targets for Parkinson's disease therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.